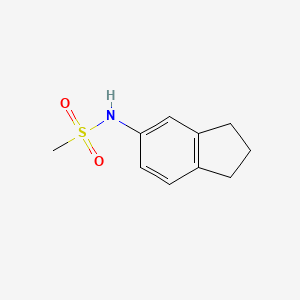

![molecular formula C8H8ClN3 B1308967 (5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine CAS No. 273399-95-4](/img/structure/B1308967.png)

(5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine

Vue d'ensemble

Description

“(5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine” is a chemical compound . It is used in various fields such as life sciences, organic synthesis, and environmental measurement .

Synthesis Analysis

A general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone has been designed . The formation of C–N bonds occurs via an aromatic aldehyde and o-phenylenediamine .Molecular Structure Analysis

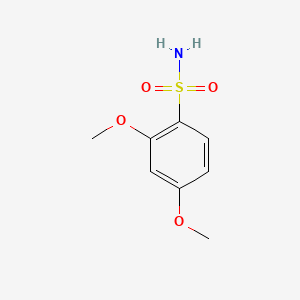

The molecular weight of “(5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine” is 181.62 . The linear formula of this compound is C8H8ClN3 .Chemical Reactions Analysis

The synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .Physical And Chemical Properties Analysis

“(5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine” is a solid substance . It has a boiling point of 417.3°C at 760 mmHg .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis and Characterization of Novel Oxadiazole Derivatives from Benzimidazole A study details the efficient synthesis of novel N-(1H-benzo[d]imidazol-2-yl)methyl-5-[(hetero)aryl-1,3,4-oxadiazol-2yl]methanamine derivatives, highlighting their structural characterization via IR, H NMR, C NMR, and mass spectral data (Vishwanathan & Gurupadayya, 2014).

Antimicrobial Activity of Benzimidazole Derivatives A series of 2-substituted benzimidazole derivatives were synthesized and tested for their antimicrobial activity, showing significant potency as antimicrobial agents. Among these, 1H-benzo[d]imidazol-2-yl)methanamine demonstrated marked antimicrobial effectiveness (Ajani et al., 2016).

Biological and Medicinal Applications

Antiviral and Antimalarial Activities Novel benzofuran-transition metal complexes, including derivatives of 1H-benzo[d]imidazol-2-yl)methanamine, showed significant antiviral activity, particularly against HIV and HCV, highlighting their potential in antiviral therapy (Galal et al., 2010). Additionally, novel thiosemicarbazone derivatives containing a benzimidazole moiety exhibited good antimalarial activity in vitro, marking their potential as antimalarial agents (Divatia et al., 2014).

Material Science and Corrosion Inhibition

Corrosion Inhibition for Mild Steel Research on amino acid compounds, including 1-(1H-benzo[d]imidazole-2-yl)-N-((furan-2-yl)methylene)methanamine, showed these compounds as effective corrosion inhibitors for N80 steel in HCl solution, highlighting their importance in material protection (Yadav et al., 2015).

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P321, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mécanisme D'action

Target of action

Imidazole compounds are known to interact with a variety of biological targets, including enzymes and receptors, due to their versatile chemical structure . The specific targets of “(5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine” would depend on its specific chemical structure and properties.

Mode of action

The mode of action of imidazole compounds can vary widely depending on their specific chemical structure and the biological target they interact with . Without specific information on “(5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine”, it’s difficult to provide a detailed explanation of its mode of action.

Biochemical pathways

Imidazole compounds can affect a variety of biochemical pathways depending on their specific targets . Again, without specific information on “(5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine”, it’s difficult to provide a detailed summary of the affected pathways.

Pharmacokinetics

The pharmacokinetic properties of imidazole compounds, including absorption, distribution, metabolism, and excretion (ADME), can be influenced by their chemical structure

Result of action

The molecular and cellular effects of imidazole compounds can vary widely depending on their specific targets and mode of action . Without specific information on “(5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine”, it’s difficult to describe its specific effects.

Action environment

The action, efficacy, and stability of imidazole compounds can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other compounds . The specific environmental influences on “(5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine” would depend on its specific chemical properties.

Propriétés

IUPAC Name |

(6-chloro-1H-benzimidazol-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN3/c9-5-1-2-6-7(3-5)12-8(4-10)11-6/h1-3H,4,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVBPEUGZSSDGPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50424373 | |

| Record name | 1-(6-Chloro-1H-benzimidazol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine | |

CAS RN |

273399-95-4 | |

| Record name | 6-Chloro-1H-benzimidazole-2-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=273399-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(6-Chloro-1H-benzimidazol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

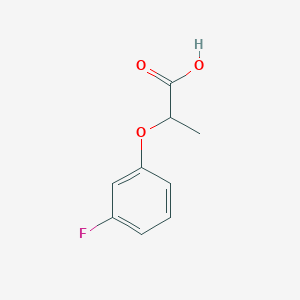

![3-[(Furan-2-carbonyl)-amino]-2-methyl-benzoic acid](/img/structure/B1308891.png)

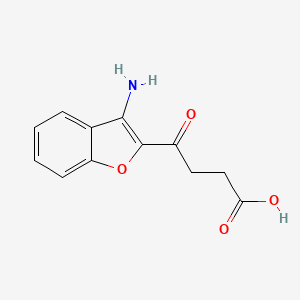

![4-[5-(2-thienyl)-2H-tetrazol-2-yl]piperidine hydrochloride](/img/structure/B1308892.png)

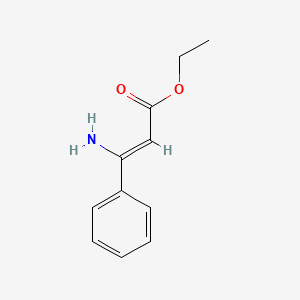

![3-[(3-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1308904.png)

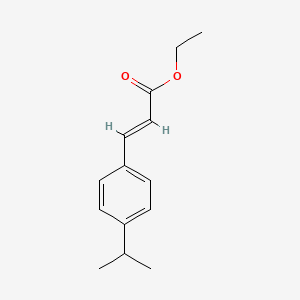

![1,3-Dimethyl-5-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-1,3-dihydro-benzoimidazol-2-one](/img/structure/B1308911.png)

![3-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}pyridine](/img/structure/B1308921.png)